molecular formula C10H20ClNO2 B2482587 1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride CAS No. 2503203-21-0

1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2482587
CAS No.: 2503203-21-0
M. Wt: 221.73
InChI Key: SLNIKBHFLISYJC-UHFFFAOYSA-N
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Description

1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride is a compound with the molecular formula C10H19NO2·HCl and a molecular weight of 221.73 g/mol . It is a cyclobutane derivative with an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and reactivity .

Properties

IUPAC Name

1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2,3)4-7-5-10(11,6-7)8(12)13;/h7H,4-6,11H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNIKBHFLISYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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